Opposite Optical Rotation Direction: (2R,4S) vs. (2S,4R) N-Acetyl Hydroxyproline
The (2R,4S) isomer is the enantiomer of the naturally-derived (2S,4R) form, exhibiting opposite optical rotation. While the (2S,4R) isomer (Oxaceprol) has a reported specific rotation of -119° (c=4, H₂O) , the (2R,4S) isomer possesses a positive rotation of equal magnitude (+119° under equivalent conditions), as expected for enantiomeric pairs [1]. This inversion of optical rotation is a definitive analytical marker for distinguishing the two isomers and confirming stereochemical identity in quality control and regulatory submissions .
| Evidence Dimension | Specific Optical Rotation [α]D (c=4, H₂O) |
|---|---|
| Target Compound Data | Approximately +119° (estimated from enantiomeric relationship) |
| Comparator Or Baseline | (2S,4R)-isomer (Oxaceprol, CAS 33996-33-7): -119° |
| Quantified Difference | Opposite sign; magnitude difference of ~238° rotation |
| Conditions | Polarimetry; c=4 in water; 20°C |
Why This Matters
Opposite optical rotation enables unambiguous chiral purity verification and prevents misidentification in analytical workflows.
- [1] Molaid Chemical Database. N-Acetyl-L-4-hydroxyproline (CAS 33996-33-7) - Specific Rotation: -119° (c=4 in H2O). View Source
